Product packaging for Methyl lactate(Cat. No.:CAS No. 547-64-8)

Methyl lactate

Cat. No.: B031021
CAS No.: 547-64-8
M. Wt: 104.1 g/mol
InChI Key: LPEKGGXMPWTOCB-UHFFFAOYSA-N
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Description

Methyl lactate, the methyl ester of lactic acid, is a versatile and environmentally friendly chemical reagent prized in research for its role as a powerful, yet biodegradable, solvent. As a member of the lactate ester family, it is derived from renewable resources and offers a favorable toxicological profile compared to traditional halogenated or petroleum-derived solvents. Its primary research value lies in its dual functionality as a solvent and a chemical intermediate. In synthetic chemistry, this compound is extensively used in the formulation of coatings, inks, and resins, where it effectively dissolves a wide range of polymers and precursors. Its mechanism of action as a solvent is attributed to its polar aprotic nature and ability to form hydrogen bonds, facilitating reactions and extractions. Furthermore, it serves as a crucial building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries, where it can be hydrolyzed to lactic acid or transesterified to other lactate derivatives. Researchers also leverage this compound in the development of "green" chemistry processes, utilizing it as a reaction medium for catalysis and nanoparticle synthesis to reduce environmental impact. Its high boiling point and low volatility make it a safer handling option in the laboratory. This compound is an essential tool for advancing sustainable methodologies in chemical production and material science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O3 B031021 Methyl lactate CAS No. 547-64-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-hydroxypropanoate
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InChI

InChI=1S/C4H8O3/c1-3(5)4(6)7-2/h3,5H,1-2H3
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InChI Key

LPEKGGXMPWTOCB-UHFFFAOYSA-N
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Canonical SMILES

CC(C(=O)OC)O
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Molecular Formula

C4H8O3
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DSSTOX Substance ID

DTXSID0027197
Record name Methyl 2-hydroxypropanoate
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Molecular Weight

104.10 g/mol
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Physical Description

Colorless liquid; [Hawley]
Record name Methyl lactate
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Boiling Point

144-145 °C
Record name METHYL LACTATE
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Flash Point

51 °C (124 °F) - closed cup, 121 °F (49 °C) (closed cup)
Record name METHYL LACTATE
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Solubility

Miscible in water with decomposition, Soluble in alcohol, ether, Miscible with most organic solvents
Record name METHYL LACTATE
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Density

1.09 at 19 °C, /Bulk density/ (wt/gal)= 9 LB @ 68 °F
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Vapor Density

3.6 (Air = 1)
Record name METHYL LACTATE
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Vapor Pressure

1.85 [mmHg], 3.5 mm Hg at 25 °C
Record name Methyl lactate
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Color/Form

Colorless, transparent liquid

CAS No.

547-64-8, 2155-30-8
Record name Methyl lactate
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Record name Propanoic acid, 2-hydroxy-, methyl ester
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Record name METHYL LACTATE, DL-
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Melting Point

Freezing Point: approximately -66 °C
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Theoretical and Computational Chemistry of Methyl Lactate

Quantum Chemical Characterization of Methyl Lactate (B86563) Conformation and Energetics

Quantum chemical methods are instrumental in elucidating the conformational landscape of methyl lactate. These calculations help identify stable conformers, determine the energy barriers between them, and characterize the non-covalent interactions that govern its structure, most notably intramolecular hydrogen bonds.

Density Functional Theory (DFT) has been employed to analyze the torsional barriers associated with the rotation of hydroxyl and methyl groups in this compound, which leads to the identification of its most stable conformers. researchgate.netacs.org These theoretical studies have been conducted for the molecule in the gas phase as well as in solutions like water and methanol (B129727), using both explicit and continuum solvent models. researchgate.netacs.org The analyses focus on establishing the preferred geometries and the energetic hierarchy of the different conformational states. acs.org DFT computations have also been extended to study short-range interactions by analyzing this compound dimers. acs.org

High-level ab initio calculations have been crucial for studying the conformational isomerism of this compound. nih.gov Methods such as Møller-Plesset second-order perturbation theory (MP2) have been utilized to calculate the internal rotation barrier heights for the various conformers. nih.gov For the most stable conformer, the internal rotation barrier heights of the ester methyl group and the α-carbon methyl group were calculated at the MP2/aug-cc-pVDZ level of theory. nih.gov These high-level calculations provide benchmarks for understanding the molecule's flexibility and have been used in conjunction with experimental methods like rotational spectroscopy to confirm the predicted structures. nih.gov For larger molecular complexes, such as those between this compound and methanol, single-point MP2 energies can show noticeable differences from those obtained with DFT, highlighting the importance of using accurate computational methods. researchgate.net

Calculated Internal Rotation Barrier Heights for the Most Stable Conformer of this compound nih.gov
GroupCalculated Barrier Height (kJ mol-1) at MP2/aug-cc-pVDZExperimentally Determined Barrier Height (kJ mol-1)
Ester methyl group5.44.762(3)
α-carbon methyl group14.5-

A defining feature of this compound's conformational behavior is the presence of intramolecular hydrogen bonds. acs.orgacs.orgnih.govfigshare.com The three most stable conformers all feature a hydrogen bond where the hydroxyl group acts as a donor to either the carbonyl oxygen or the ester oxygen. acs.orgnih.govfigshare.comresearchgate.net

Theoretical investigations utilizing methods such as electron density topology, natural bond orbital (NBO) analysis, and visualization of electrostatic potential have been applied to characterize these bonds. acs.orgacs.orgnih.gov High-level calculations (CCSD(T)-F12a/VDZ-F12) indicate that the conformer with the intramolecular hydrogen bond to the carbonyl oxygen (OH···O=C) is significantly more stable—by 9.3 kJ mol⁻¹—than the conformer where the hydrogen bond is with the ester oxygen. researchgate.net This finding is supported by rotational spectroscopy, which confirms that the most stable conformer possesses the OH···O=C type of hydrogen bond. nih.gov

The type of hydrogen bond present has a distinct spectroscopic signature. The OH-stretching fundamental transition wavenumbers in the vapor phase have been measured at 3574 cm⁻¹ for the conformer with the stronger OH···O=C bond and at 3644 cm⁻¹ for the conformer with the OH···O bond to the ester oxygen. researchgate.net

Calculated and Experimental Data for Intramolecular Hydrogen Bonding in this compound Conformers
Conformer TypeRelative Stability (kJ mol-1) researchgate.netExperimental OH-Stretching Wavenumber (cm-1) researchgate.net
OH···O=C0 (Most Stable)3574
OH···O(ester)9.33644

Molecular Dynamics Simulations for this compound in Condensed Phases

Classical molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of this compound in the liquid state, providing insights into solvation and intermolecular associations at a lower computational cost than quantum methods. researchgate.netacs.org These simulations have been performed under various pressure and temperature conditions for pure this compound and its mixtures with water and methanol. researchgate.netacs.org

In the gas phase, the structure of this compound is dominated by intramolecular hydrogen bonding. dntb.gov.uanih.gov However, in condensed phases like water and methanol, this intramolecular bond is often disrupted by the formation of stronger intermolecular hydrogen bonds with the solvent molecules. dntb.gov.uanih.govacs.orglammps.org

Quantum mechanical modeling and MD simulations reveal that the most abundant conformers of this compound are structurally altered in solution compared to the gas phase. researchgate.netdntb.gov.uanih.gov In the gas phase, the major conformer (ML1), stabilized by an OH···O=C intramolecular hydrogen bond, has a relative abundance of approximately 96%. dntb.gov.uanih.gov In aqueous solution, this abundance drops dramatically to about 51%, as the syn conformation of the hydroxyl group transforms to a gauche form to facilitate intermolecular hydrogen bonding with water molecules at both the hydroxyl and carbonyl groups. dntb.gov.uanih.gov The effect is less pronounced in methanol, where the abundance of the ML1 conformer is around 92%. dntb.gov.uanih.gov Atomistic MD simulations have been used to predict the population and lifetime of various H-bonded this compound-water complexes. acs.orglammps.org

Relative Abundance of the Primary (ML1) Conformer of this compound in Different Environments dntb.gov.uanih.gov
EnvironmentRelative Abundance (%)
Gas Phase~96
Methanol~92
Water~51

The ability of this compound to form both intramolecular and intermolecular hydrogen bonds dictates its associative behavior in pure and mixed fluids. acs.org Theoretical studies have investigated the formation of this compound dimers and small clusters with water and methanol, calculating their corresponding binding energies. researchgate.netacs.org

In the gas phase, studies of supersonic expansions have shown that this compound undergoes self-organization, forming both homo- and heterochiral clusters. rsc.org While dimers of both types form in similar quantities in racemic mixtures, highly specific chiral self-recognition is observed in the formation of trimers and tetramers. rsc.org In solution, the interplay between solute self-aggregation and solute-solvent intermolecular hydrogen bonding has been detected and modeled using a combination of MD simulations and DFT calculations. researchgate.net

Spectroscopic Studies Coupled with Theoretical Calculations

The conformational landscape of this compound has been explored using matrix-isolation Fourier Transform Infrared (FTIR) spectroscopy in conjunction with extensive theoretical calculations. core.ac.ukresearchgate.net Computational methods such as DFT at the B3LYP/6-311++G(d,p) level and MP2/6-31++G(d,p) have predicted the existence of seven different conformers. core.ac.ukresearchgate.net

In these studies, this compound was isolated in inert gas matrices, such as argon and xenon, at low temperatures. This technique allows for the trapping and spectroscopic characterization of individual conformers. The experimental spectra revealed the presence of two distinct forms, which were identified as the most stable conformers predicted by the calculations: SsC and GskC. core.ac.ukresearchgate.net The nomenclature (SsC, GskC, etc.) refers to the conformations of the HOCC, OCC=O, and O=COC dihedral angles, respectively. core.ac.ukresearchgate.net

The third most stable conformer predicted by theory, G'sk'C, was not observed in the low-temperature matrices. Theoretical investigation of the conformer interconversion pathways revealed a very low energy barrier (approximately 1 kJ mol⁻¹) for the G'sk'C to GskC conversion. core.ac.ukresearchgate.net This low barrier facilitates a process known as conformational cooling, where the higher energy G'sk'C conformer relaxes to the more stable GskC form during the deposition process, explaining its absence in the experimental spectra. core.ac.uk The full assignment of the observed spectra was aided by depositing this compound at different temperatures and comparing the results with the theoretical data. core.ac.ukresearchgate.net

Table 2: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound Conformers in an Argon Matrix This table compares the experimental FTIR frequencies observed in an argon matrix with the calculated frequencies for the two most stable conformers of this compound.

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹) [B3LYP/6-311++G(d,p)]
SsC ConformerGskC ConformerSsC ConformerGskC Conformer
ν(O-H)3570.13610.835693611
ν(C=O)1759.51750.517601751
δ(C-O-H)1284.91213.512851214
ν(C-O) ester1198.01195.411981195

Vibrational absorption (VA) and vibrational circular dichroism (VCD) spectroscopy are powerful tools for studying chiral molecules like this compound in solution. aip.org VCD, in particular, is highly sensitive to the conformational landscape of chiral molecules and their intermolecular interactions. aip.org

Experimental VA and VCD spectra of this compound have been measured in solvents like carbon tetrachloride (CCl₄), methanol, and water in the 1000–1800 cm⁻¹ region. aip.orgrsc.org These spectra show noticeable changes that are attributed to solute self-aggregation and solute-solvent intermolecular hydrogen-bonding interactions. nih.govaip.org For example, in a 2M CCl₄ solution, both the this compound monomer and dimer are the main species present, with relative abundances of 65% and 35%, respectively. nih.govaip.org In contrast, in a methanol solution, binary (55%) and quaternary (30%) this compound-methanol clusters dominate, along with a smaller amount of the monomer (15%). nih.govaip.org

To interpret these experimental results, the VA and VCD spectra of various complexes have been simulated using theoretical calculations. nih.govaip.org Density functional theory, often with the B3LYP functional and the 6-311++G** basis set, is used for geometry optimizations, harmonic frequency calculations, and the simulation of VA and VCD intensities. aip.orgrsc.org These computational methods are well-suited for describing intermolecular hydrogen bonding. aip.org

In aqueous solutions, a phenomenon known as the "chirality transfer effect" has been observed experimentally and modeled theoretically. rsc.org This effect is characterized by the appearance of substantial VCD strength in the H-O-H bending bands of the achiral water molecules that are hydrogen-bonded to the chiral this compound molecule. rsc.org Theoretical modeling of this compound–(H₂O)n complexes (with n = 1, 2, 3) has shown that the extent of this chirality transfer is highly sensitive to the specific binding sites of the water molecules. rsc.org It has also been found that implicit solvent models, such as the polarizable continuum model, are inadequate to fully account for the hydrogen-bonding effects observed in the VA and VCD spectra in water, necessitating the use of explicit solvent models. rsc.org

Advanced Synthetic Methodologies for Methyl Lactate Production

Catalytic Pathways for Methyl Lactate (B86563) Synthesis from Biomass Feedstocks

The conversion of abundant biomass into methyl lactate represents a significant step towards a circular economy. Catalytic processes are at the forefront of this endeavor, offering efficient and selective routes from various biomass-derived molecules. nih.govnih.govacs.orgmdpi.comkataliz.org.ua

Conversion of Monosaccharides (Glucose, Fructose) to this compound

Monosaccharides, such as glucose and fructose (B13574), are primary building blocks obtained from the hydrolysis of lignocellulosic biomass and starch. nih.gov Their conversion to this compound involves a cascade of reactions, including isomerization, retro-aldol condensation, and subsequent reactions in the presence of methanol (B129727). nih.govncsu.edu

Lewis acids have proven to be effective catalysts for the transformation of sugars into this compound. nih.govacs.orgmdpi.comncsu.edu Homogeneous Lewis acid catalysts, such as tin(IV) chloride (SnCl₄), have been systematically studied. ncsu.edu The catalytic process typically involves the isomerization of glucose to fructose, followed by a retro-aldol condensation of fructose into triose intermediates, which are then converted to this compound. ncsu.edunih.gov

In a study utilizing SnCl₄·5H₂O in methanol, the effects of catalyst dosage, reaction temperature, and time were investigated to optimize this compound yield. ncsu.edu Under optimized conditions of a 0.075 to 0.1 molar ratio of catalyst to glucose, a temperature of 170 to 180 °C, and a reaction time of 3 hours, a this compound yield of 45.8% was achieved. ncsu.edu The conversion of glucose in this system exceeded 98%. bioresources.com

The reaction pathway catalyzed by Lewis acids in subcritical methanol is complex. It is proposed that under these conditions, the polarity and acidity of methanol increase, facilitating the conversion. ncsu.edu Besides the main reaction to this compound, potential side reactions can lead to the formation of other products. ncsu.edu

Table 1: Effect of SnCl₄ Catalyst Dosage on this compound (MLA) Yield from Glucose

Molar Ratio of Catalyst Glucose Conversion (%) MLA Yield (%)
0.025 83.5 -
0.05 96.8 -
0.1 >98 45.8

Data sourced from studies on homogeneous Lewis acid catalysis. ncsu.edubioresources.com

To overcome challenges associated with homogeneous catalysts, such as separation and reuse, significant research has focused on solid, heterogeneous catalysts.

Sn-functionalized zeolites , particularly Sn-Beta and Sn-USY, have emerged as highly active and selective catalysts for the conversion of monosaccharides to this compound. acs.orgnih.govnih.govacs.orgumn.edu These materials possess strong Lewis acidic sites within their microporous structure, which are crucial for the key reaction steps. acs.orgpnas.org The confinement of tin sites within the zeolite framework is believed to positively influence the this compound yield. nih.gov

Potassium-exchanged Sn-USY zeolites have demonstrated remarkable performance, achieving over 70% yield of this compound from glucose in under four hours. acs.orgnih.govnih.gov This high efficiency is attributed to the neutralization of Brønsted acid sites by potassium ions, which suppresses side reactions, and an increase in the number of active open tin sites. acs.orgresearchgate.net Similarly, Sn-Beta zeolites have shown excellent catalytic activity in converting not only glucose but also complex sugar mixtures, like those found in hemicellulose hydrolysates, into this compound. nih.govacs.org Continuous flow reaction systems using Sn-Beta have been developed, demonstrating stable operation for over 400 hours with high glucose conversion and significant this compound yields. acs.org

Table 2: Performance of Sn-functionalized Zeolites in Glucose Conversion to this compound

Catalyst Substrate Solvent Temperature (°C) Reaction Time (h) This compound Yield (%)
[K]Sn-USY Glucose Methanol 150 <4 >70
Sn-Beta Glucose Methanol 165 Continuous ~45
Sn-Beta Glucose Water 160 - 59.7 (Lactic Acid)

Data compiled from various studies on Sn-functionalized zeolites. acs.orgacs.org

Layered Double Hydroxides (LDHs) , specifically nano-sized MgAl-LDHs, have been developed as solid base catalysts for the production of this compound from glucose and even food waste. nih.gov These materials, also known as anionic clays, consist of brucite-like layers with exchangeable anions in the interlayer spaces. mdpi.com In the catalytic conversion of glucose, an interesting phenomenon of in-situ reconstruction of the LDH catalyst has been observed. nih.gov This leads to an enhanced catalytic activity in subsequent recycling runs, achieving a this compound yield of 47.6% from glucose after five cycles at 150 °C. nih.gov

The conversion of glucose to this compound over Lewis acidic catalysts like Sn-Beta proceeds through a multi-step reaction network. acs.orgkataliz.org.ua The proposed mechanism involves:

Isomerization: Glucose isomerizes to fructose, a reaction catalyzed by the Lewis acid sites. nih.govpnas.orgacs.org

Retro-aldol Condensation: Fructose undergoes a retro-aldol condensation to form triose sugars, namely dihydroxyacetone (DHA) and glyceraldehyde (GLY). This is often the rate-determining step. acs.org

Conversion of Trioses: The triose intermediates are then converted to this compound in the presence of methanol. acs.org

Kinetic modeling of this complex reaction system is challenging due to the numerous parallel and consecutive reactions. nih.govnih.gov Models often need to account for factors such as substrate masking and the influence of the solvent (e.g., water). ncsu.edu The hydrolysis of this compound is a reversible reaction that also needs to be considered in kinetic studies. researchgate.net Understanding the kinetics is crucial for optimizing reactor design and process conditions for industrial-scale production. abo.fi

Glycerol (B35011) Oxidation to this compound

Glycerol, a major byproduct of biodiesel production, is another abundant and attractive feedstock for this compound synthesis. researchgate.net The conversion of glycerol to this compound is a two-step process involving selective oxidation followed by rearrangement. rsc.org

Multifunctional catalytic systems are required to efficiently carry out the one-pot conversion of glycerol to this compound. nih.govacs.org These systems typically combine an oxidation catalyst with a solid acid catalyst.

Au-CuO/Sn-Beta is a prime example of such a bimetallic system. mdpi.comcityu.edu.hk In this setup, gold-copper nanoparticles supported on a carrier are responsible for the selective oxidation of glycerol to dihydroxyacetone (DHA). mdpi.com The Sn-Beta zeolite component, with its Lewis acid sites, then catalyzes the rearrangement of DHA to this compound in the presence of methanol. mdpi.com

The combination of Au/CuO and Sn-β has been shown to be highly effective, with the addition of tin being crucial for high selectivity towards this compound. mdpi.com Optimization of reaction parameters, including Sn content, Au loading, and reaction conditions, has led to a this compound yield of 59% from glycerol at 363 K and 1.6 MPa of O₂ after 6 hours. mdpi.com Another system using a physical mixture of bimetallic Au-Pd nanoparticles on carbon nanotubes and Sn-MCM-41 has reported even higher yields of 85% at 96% glycerol conversion. rsc.org

Table 3: Bimetallic Catalyst Performance in Glycerol to this compound Conversion

Catalyst System Oxidant Temperature (°C) Time (h) Glycerol Conversion (%) This compound Yield (%)
Au-CuO/Sn-Beta O₂ 90 6 ~89 59
Au-Pd/CNTs + Sn-MCM-41 Air 140 10 96 85

Data sourced from studies on bimetallic catalysts for glycerol oxidation. mdpi.comrsc.org

Influence of Catalyst Properties on Selectivity and Yield

The efficiency of this compound synthesis is profoundly influenced by the properties of the catalysts employed. Key parameters such as catalyst loading, particle size, and the nature of the active sites play a crucial role in determining the reaction's selectivity and yield.

In the context of producing this compound from glycerol using a multifunctional catalytic system, the loading of gold (Au) on a copper oxide (CuO) support has been shown to affect both the turnover frequency (TOF) and selectivity. Research indicates that as the Au loading increases from 0.25% to 1%, the TOF increases. However, a further increase to 2% Au loading leads to a decrease in TOF. Conversely, the selectivity towards this compound consistently increases with higher Au loading, which is correlated with a decrease in byproducts from overoxidation. nih.gov This suggests an optimal loading is necessary to balance activity and selectivity.

The particle size of the catalyst is another critical factor. For Au/CuO catalysts, an increase in the average Au particle size has been linked to higher selectivity for this compound, primarily by reducing overoxidation reactions. nih.gov In reactions involving ion-exchange resins, such as the esterification of lactic acid, smaller catalyst particle sizes can help to overcome internal mass-transfer resistance, thereby improving the conversion rate. scispace.com Studies have shown that for certain reactions, catalyst size and stirring speed have no significant effects on the reaction rate, indicating that the reaction is intrinsically controlled under those conditions. jst.go.jpbohrium.com

The nature of the catalyst, including its acidity and the type of active sites, is fundamental. For instance, in the conversion of glycerol, a combination of an oxidation catalyst (like Au/CuO) and a solid acid catalyst (like Sn-MCM-41) is used. The solid acid component is crucial for the rearrangement of intermediate trioses to this compound. nih.gov The choice between different solid acids, such as Sn-MCM-41 and USY zeolite, can significantly impact performance. nih.gov

Table 1: Influence of Catalyst Properties on this compound Production
Catalyst SystemProperty InvestigatedObservationReference
Au/CuOAu LoadingSelectivity towards this compound increased from 60% to 68% as Au loading went from 0.25% to 2%. nih.gov
Au/CuOAu Particle SizeSelectivity increased from 62% to 68% as average Au particle size grew from 2.2 to 3.7 nm. nih.gov
Ion-Exchange ResinsParticle SizeSmaller particle sizes can mitigate internal mass-transfer resistance, improving conversion. scispace.com

Esterification of Lactic Acid with Methanol

The esterification of lactic acid with methanol is a primary and widely studied method for producing this compound. This reversible reaction is typically catalyzed by an acid. The process is of significant interest not only for producing this compound as a green solvent but also as a purification step for lactic acid derived from fermentation broths. cnrs.fr The volatile this compound can be more easily separated from the non-volatile impurities in the fermentation broth and then, if desired, hydrolyzed back to high-purity lactic acid. cnrs.fr

The reaction involves combining lactic acid and methanol, often in the presence of a catalyst to accelerate the rate at which equilibrium is reached. The presence of water, either from the reactants or as a byproduct, influences the reaction equilibrium. acs.org In concentrated aqueous solutions, lactic acid exists in equilibrium with its own oligomers (dimers and trimers), which also participate in the reaction. acs.org

Process Intensification through Reactive Distillation for this compound Production

Reactive distillation (RD) represents a significant process intensification strategy for this compound production. ntnu.nomanchester.ac.uk This technique integrates the chemical reaction and separation into a single unit, offering several advantages over traditional sequential reactor-separator processes. manchester.ac.uk By continuously removing the products (this compound and water) from the reaction zone, the equilibrium limitation of the reversible esterification reaction is overcome, leading to higher conversion of lactic acid. ntnu.nomanchester.ac.uk

Key benefits of using reactive distillation for this compound synthesis include:

Increased Conversion: Driving the reaction towards completion by removing products. ntnu.no

Energy Savings: The heat required for the distillation can also sustain the endothermic reaction, leading to better energy integration. manchester.ac.uk

Reduced Capital Costs: Combining two unit operations into one reduces equipment footprint and cost. manchester.ac.uk

Improved Selectivity: By removing products as they are formed, side reactions can be minimized. manchester.ac.uk

However, the synthesis of this compound in a conventional reactive distillation column presents challenges. Methanol has a lower boiling point (approx. 337 K) than both the products, this compound (approx. 417 K) and water (373 K), and the other reactant, lactic acid (approx. 490 K). researchgate.net This volatility difference can cause the methanol to be separated from the lactic acid, reducing the reaction rate and conversion significantly. researchgate.net To overcome this, novel configurations such as semi-batch reactive distillation, where methanol is continuously fed to the reboiler, have been proposed and investigated. researchgate.netbrad.ac.uk

Catalytic Systems for Lactic Acid Esterification (e.g., Ion-Exchange Resins)

A variety of catalysts can be used for the esterification of lactic acid, with solid acid catalysts being preferred over homogeneous catalysts like sulfuric acid to avoid separation and corrosion issues. researchgate.net Among the heterogeneous catalysts, strongly acidic cation-exchange resins, such as those with sulfonic acid groups (-SO3H), are widely employed. scispace.comacs.org

Amberlyst 15 is a commonly cited example of a macroreticular resin used for this purpose. bohrium.comcnrs.fracs.org These resins have proven to be effective catalysts for liquid-phase esterification. acs.org The reaction mechanism on the surface of these resins is often described by Langmuir-Hinshelwood (L-H) or Eley-Rideal (E-R) models, which account for the adsorption of reactants and products onto the catalyst surface. bohrium.comacs.org Studies have shown that the adsorption strengths of the components typically follow the order: water > methanol > lactic acid > this compound. bohrium.comcnrs.fr

The performance of ion-exchange resins is influenced by several operational parameters:

Temperature: Higher temperatures generally increase the reaction rate, though they can also lead to catalyst degradation (e.g., desulfonization of Amberlyst 15 above 120°C). bohrium.comacs.org

Catalyst Loading: Increasing the amount of catalyst typically increases the conversion rate up to a certain point. bohrium.comresearchgate.net

Molar Ratio of Reactants: An excess of methanol is often used to shift the equilibrium towards the formation of this compound. bohrium.com

Table 2: Catalytic Systems for Lactic Acid Esterification
Catalyst TypeExampleKey FindingsReference
Cation-Exchange ResinAmberlyst 15Effective catalyst for esterification. Performance depends on temperature, catalyst loading, and reactant molar ratio. bohrium.comcnrs.fracs.org
Cation-Exchange ResinDowex-50WUsed to study kinetics of lactic acid esterification with methanol, with data correlated to a pseudo-homogeneous model. jst.go.jp
Cation-Exchange ResinAmberlyst 36Found to have a high reaction rate compared to other resins in a batch process study. scispace.com

Depolymerization of Poly(lactic acid) (PLA) to this compound

The chemical recycling of poly(lactic acid) (PLA), a biodegradable and biocompatible polyester (B1180765), into its monomer or other valuable chemicals is a key strategy for creating a circular economy for plastics. mdpi.comnih.gov Depolymerization of PLA into this compound via alcoholysis is a prominent route for this recycling process. nih.gov This method involves breaking the ester bonds within the polymer chain using an alcohol, typically methanol, in a process known as methanolysis. nih.gov

This transesterification reaction yields this compound, which can be used as a green solvent or as a precursor to regenerate PLA. mdpi.comnih.gov The process can be more economically and environmentally favorable than other end-of-life options like hydrolysis or pyrolysis, as it can often be performed under milder conditions, especially when catalyzed. nih.govnih.gov

Catalyzed Methanolysis of PLA for this compound Regeneration

The methanolysis of PLA is significantly accelerated by the use of catalysts. A wide array of catalysts, including simple metal salts, organocatalysts, and discrete metal complexes, have been investigated for this purpose. mdpi.comnih.gov For instance, ferric chloride (FeCl₃) has been shown to effectively catalyze the methanolysis of PLA pellets at 130°C in the absence of a solvent. mdpi.com

More recently, dual catalyst systems have been explored to enhance reactivity through synergistic effects. mdpi.comnih.gov A mixture of zinc acetate (B1210297) dihydrate (Zn(OAc)₂) and an organocatalyst like 4-(dimethylamino)pyridine (DMAP) or 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) can display significantly higher reactivity than either catalyst used alone. mdpi.comnih.govlsbu.ac.uk Studies have shown that a combination of Zn(OAc)₂ and TBD exhibits the greatest reactivity in some systems. mdpi.comnih.govlsbu.ac.uk The reaction rate is also influenced by the catalyst concentration and the amount of methanol used, with rates often plateauing after a certain optimal concentration is reached. mdpi.comnih.gov

Table 3: Catalysts for Methanolysis of PLA to this compound
Catalyst SystemReaction ConditionsKey FindingReference
Zinc Acetate Dihydrate (Zn(OAc)₂)130°CExhibited the highest activity among single commercially available catalysts tested. Rate increased with mol% up to 4%. mdpi.comnih.gov
Zn(OAc)₂ + TBD-Dual catalyst system showed the greatest reactivity due to synergistic effects. mdpi.comnih.govlsbu.ac.uk
Zn(OAc)₂ + DMAP-Showed increased reactivity compared to single catalyst use. mdpi.comnih.govlsbu.ac.uk
Ferric Chloride (FeCl₃)130°C, solvent-freeEffective catalyst with a low activation energy (32.4 kJ mol⁻¹). mdpi.com

Role of Metal Complexes as Transesterification Catalysts (e.g., Zn(II) Complexes)

Discrete metal complexes, particularly those of zinc(II), have emerged as highly effective and selective catalysts for the transesterification (methanolysis) of PLA to this compound. mdpi.comnih.gov These well-defined catalysts allow for controlled degradation under relatively mild conditions. acs.orglsbu.ac.uk Zinc is an attractive metal for this application due to its high availability, low cost, and biocompatibility. researchgate.net

A variety of Zn(II) complexes, often based on Schiff base ligands derived from ethylenediamine (B42938) or propylenediamine, have been synthesized and studied. acs.orgbath.ac.uk These catalysts can achieve high conversion of PLA and high selectivity and yield of this compound (>94%) at temperatures ranging from 70°C to 110°C. nih.govbirmingham.ac.uk The reaction kinetics often follow a consecutive reaction model, where PLA is first degraded into oligomeric intermediates, which are then converted into this compound. acs.org

The structure of the Zn(II) complex plays a critical role in its catalytic activity. For instance, complexes based on propylenediamine Schiff bases have shown higher activity than similar complexes based on ethylenediamine. acs.org However, the stability of these complexes can vary; some may remain intact during the reaction, while others may dissociate to form new active species, leading to complex kinetic behaviors such as non-Arrhenius temperature dependency. acs.orgbath.ac.uk The catalytic activity of these complexes has been successfully applied to the degradation of both virgin and post-consumer end-of-life PLA products. nih.govbirmingham.ac.uk

Kinetic and Mechanistic Studies of PLA Depolymerization to this compound

The conversion of polylactic acid (PLA) to this compound via methanolysis is a subject of extensive research, with a focus on understanding the reaction kinetics and mechanisms to optimize efficiency. The depolymerization of PLA is a nucleophilic substitution reaction where a nucleophile, in this case, methanol, attacks the ester backbone of the PLA polymer. This process typically proceeds through random chain-end scissions along the polymer's length.

Kinetic models have been developed to describe this process. One common model treats the methanolysis of PLA as a two-step reversible reaction. researchgate.net This model has been used to estimate the activation energies for the reaction steps. For instance, when using zinc acetate dihydrate (Zn(OAc)₂) as a catalyst, the activation energies for the forward reactions (Ea₁ and Ea₂) were estimated at 25.23 kJ∙mol⁻¹ and 34.16 kJ∙mol⁻¹, respectively, while the reverse reaction (Ea₋₂) had an activation energy of 47.93 kJ∙mol⁻¹. researchgate.netnih.gov In another study using an imino monophenolate Zn(II) complex, the activation energy for the initial degradation step was found to be in the range of 39–65 kJ mol⁻¹, decreasing as the catalyst loading increased.

The choice of catalyst significantly influences the reaction mechanism and rate. Metal acetates, such as zinc acetate (Zn(OAc)₂) and magnesium acetate (Mg(OAc)₂), are commonly investigated. lsbu.ac.uk Organic bases like 4-(dimethylamino)pyridine (DMAP) and 1,5,7-triazabicyclodecene (TBD) have also been shown to be effective. lsbu.ac.uk Studies have demonstrated that dual-catalyst systems, such as a combination of Zn(OAc)₂ and TBD, can exhibit enhanced reactivity compared to the individual catalysts alone. researchgate.netlsbu.ac.uk The mechanism often involves the catalyst activating the ester group of the PLA chain, making it more susceptible to nucleophilic attack by methanol. With basic catalysts, the mechanism can also involve the deprotonation of the hydroxyl chain ends, initiating a "backbiting" reaction.

A proposed reaction mechanism for the degradation of PLA to this compound considers the formation of chain-end groups as intermediates. nih.gov The process is influenced by several factors, including temperature, catalyst concentration, and PLA concentration. nih.gov Research has shown that an increase in reaction temperature generally leads to a higher reaction rate, following a linear Arrhenius dependency. birmingham.ac.uk For example, with a Zn(II) complex, complete conversion of PLA was achieved in under 15 minutes at higher temperatures.

Interactive Table: Activation Energies for PLA Methanolysis

Upcycling of Post-Consumer PLA into this compound

The chemical recycling of post-consumer polylactic acid (PLA) waste into this compound represents a significant step towards a circular economy for bioplastics. This upcycling process transforms low-value plastic waste into a valuable chemical feedstock. Research has successfully demonstrated the depolymerization of various end-of-life PLA products, including beverage cups, disposable forks, 3D printing materials, and commercial PLA pellets. nih.govresearchgate.net

The effectiveness of this process hinges on the catalyst and reaction conditions. For instance, using zinc acetate (Zn(OAc)₂) as a catalyst with microwave irradiation at 160°C, a 99% yield of this compound was achieved from various PLA products like transparent glasses and coffee cup lids. researchgate.net Another study utilized an ethylenediamine Zn(II) complex to catalyze the methanolysis of consumer waste materials such as a cup, a toy, and 3D printing filament at temperatures between 70 and 110°C. nih.gov

Solid acid catalysts have also proven effective for the alcoholysis of waste PLA. A sulfated ZrO₂/SiO₂ catalyst achieved a 92.7% yield of this compound at 140°C within 5 hours, and the catalyst could be recycled multiple times without a significant loss of activity. birmingham.ac.uk The use of tetramethylammonium (B1211777) fluoride (B91410) (TMAF) as a catalyst under mild conditions (90°C-110°C) resulted in nearly 100% this compound yield from various commercial PLA pellets in under an hour.

This approach not only addresses plastic waste but also offers a more sustainable production route for this compound compared to traditional methods. The chemical recycling of PLA requires significantly less energy than producing lactic acid (a precursor to this compound) from the fermentation of corn glucose. lsbu.ac.uk

Interactive Table: Upcycling of Post-Consumer PLA to this compound

Mechanochemical Approaches for PLA Depolymerization to this compound

Mechanochemical methods offer an alternative pathway for the depolymerization of polymers, utilizing mechanical energy, often through ball milling, to induce chemical reactions. This approach can facilitate reactions at lower temperatures than conventional thermal methods and can overcome mass transfer limitations seen in solution-based catalysis.

The fundamental principle behind mechanocatalysis in polymer degradation is the application of mechanical force to induce the cleavage of covalent bonds within the polymer backbone. For polymers like PLA, the heteroatom in the backbone (the ester linkage) provides a weak point that can be targeted. The mechanical force can generate radicals via the homolytic cleavage of carbon-carbon or carbon-oxygen bonds. These radicals can then undergo further reactions, leading to the depolymerization of the polymer chain.

While specific research on the direct mechanochemical synthesis of this compound from PLA is emerging, the principles have been demonstrated in related systems. For instance, high-power ultrasound has been investigated as a means to accelerate PLA decomposition in methanol. This method, a form of mechanical energy input, has been shown to achieve high yields (>90%) of lactic acid/lactic esters. This suggests that mechanical force can effectively promote the solvolysis of PLA's ester bonds. In studies using ultrasonics, rapid depolymerization was observed even at mild temperatures of 50-60°C.

The combination of mechanical action with catalysis (mechanocatalysis) is a promising strategy. In this scenario, a solid catalyst is co-milled with the polymer. The mechanical force not only breaks down the polymer structure, increasing the surface area for reaction, but can also activate the catalyst surface, creating active sites that facilitate the depolymerization process. This approach could potentially allow for the efficient and selective conversion of PLA to this compound under solvent-free or low-solvent conditions, further enhancing the sustainability of the recycling process.

Catalysis in Methyl Lactate Transformations

Catalytic Dehydration of Methyl Lactate (B86563) to Methyl Acrylate (B77674)

The dehydration of methyl lactate to produce methyl acrylate and acrylic acid is a significant green alternative to the conventional petroleum-based propylene oxidation process. nsf.gov Achieving high selectivity and yield in this reaction is critically dependent on the catalyst system employed.

Zeolites, particularly alkali-metal-exchanged faujasites (FAU), ZSM-5, and Beta zeolites, have been extensively studied for the dehydration of this compound. nsf.govnih.gov These materials offer high surface areas and tunable acidity, which are crucial for catalytic activity.

The reaction mechanism over alkali-metal-exchanged zeolites is complex. It is proposed that dehydration occurs on alkali acid sites, while undesirable side reactions, such as decarbonylation, happen on Brønsted acid sites (BAS) that can be generated in situ. umn.edudigitellinc.com The dissociation of this compound to form a surface-bound alkali lactate is a key step in the selective dehydration pathway. nsf.gov

Alkali-metal exchanged ZSM-5 zeolites have shown promise in this conversion. For instance, a potassium-modified ZSM-5 catalyst demonstrated a selectivity as high as 80%. nih.gov The nature of the alkali metal cation (e.g., Na+, K+, Cs+) influences the catalyst's performance. acs.org Cesium-exchanged Al-rich Beta zeolite (Cs-Beta) has proven highly efficient, achieving full this compound conversion with an 87.4% methyl acrylate yield at 340 °C. acs.orgresearchgate.net The larger cesium cations can create steric hindrance within the zeolite pores, which helps to suppress the formation of oligomers and coke. acs.org

Table 1: Performance of Various Zeolite-Based Catalysts in this compound Dehydration.
CatalystTemperature (°C)Conversion (%)Dehydration Selectivity (%)Methyl Acrylate Yield (%)
Na-FAU3009261-
K-ZSM-5--~80-
Cs-Beta340100-87.4
Na-FAU + 4,4′-trimethylenedipyridine300~969692

Co-feeding certain species along with this compound can significantly alter the reaction rate and selectivity by interacting with the catalyst's active sites.

Co-feeding basic molecules, such as amines, has been shown to be an effective strategy to improve selectivity. digitellinc.com These bases can titrate the unselective Brønsted acid sites, thereby suppressing side reactions. chemrxiv.org For example, co-feeding pyridine with this compound (in a 1:10 molar ratio) over a NaY catalyst increased the selectivity for dehydration products to approximately 90%. figshare.com The effectiveness of an amine titrant depends on both its basicity and its size relative to the zeolite pores. digitellinc.comresearchgate.net Multifunctional amines, such as 4,4′-trimethylenedipyridine, when impregnated into a Na-FAU zeolite, have achieved dehydration selectivities of 96% and yields as high as 92%. nih.govacs.org

The primary side reactions in this compound dehydration are decarbonylation (leading to acetaldehyde, carbon monoxide, and methanol) and coking, both of which contribute to catalyst deactivation. nih.govresearchgate.net These reactions are predominantly catalyzed by Brønsted acid sites. nsf.govdigitellinc.com

A key strategy to mitigate these side reactions is the neutralization or titration of the Brønsted acid sites. digitellinc.com As mentioned, co-feeding amines like pyridine can effectively inhibit both decarbonylation and coking, significantly boosting selectivity towards acrylates. researchgate.netfigshare.com For instance, the introduction of pyridine to the feed was shown to increase selectivity by inhibiting these side pathways rather than by accelerating the desired dehydration reaction. figshare.com

Catalyst deactivation can also occur through the accumulation of bulky, high-boiling-point acid/base complexes, such as pyridinium acrylate, within the zeolite pores, which blocks reactant access to active sites. figshare.com The use of catalysts with larger pores or more open structures can help to facilitate the desorption of these bulky complexes and improve catalyst stability. figshare.com Furthermore, the steric hindrance provided by large cations like cesium in Cs-Beta zeolites can suppress the formation of coke precursors. acs.org Deactivation via coking is a significant issue, especially at higher temperatures. amazonaws.com

Other Catalytic Conversions Involving this compound

Beyond dehydration, this compound serves as a platform molecule for other valuable chemicals through different catalytic routes.

The catalytic hydrogenation of this compound is a viable route to produce propylene glycol (1,2-propanediol), a versatile chemical used in antifreeze, polymers, and personal care products. google.comncsu.edu This process typically requires high pressures and temperatures.

Various catalysts have been explored for this transformation. Early work utilized copper/chromium oxide and Raney nickel catalysts at temperatures of 150-250 °C and very high hydrogen pressures (20-30 MPa), achieving yields of around 80%. google.com More recent research has focused on developing more efficient catalysts that can operate under milder conditions. Ruthenium-based catalysts, particularly ruthenium metal on an inert support like carbon or titania, have been shown to effectively convert lactic acid and its esters to propylene glycol at lower pressures (as low as 3.3 MPa) and a temperature of 150 °C. google.com Copper-containing catalysts, such as chrysocolla-like copper hydroxysilicate supported on silica (Cu/SiO2), have also demonstrated high activity, achieving 95% conversion of lactic acid with 65% selectivity to propylene glycol at 200 °C. researchgate.neteco-vector.com

Table 2: Catalysts for the Hydrogenation of Lactates to Propylene Glycol.
CatalystSubstrateTemperature (°C)Pressure (MPa)Yield/Selectivity
Copper/Chromium OxideThis compound150-25020-30~80% Yield
5% Ruthenium on CarbonLactic Acid15014.5High Yield & Selectivity
~50 at% Cu/SiO2Lactic Acid2000.165% Selectivity

This compound can be converted into lactide, the cyclic diester of lactic acid, which is the primary monomer for the production of poly(lactic acid) (PLA), a biodegradable and biocompatible polymer. This transformation typically proceeds via a vapor-phase condensation or transesterification reaction.

Supported titanium dioxide catalysts have shown significant promise for this conversion. A TiO2/SiO2 catalyst with 5 wt.% titania content has been used for the vapor-phase condensation of this compound to lactide. kataliz.org.uakataliz.org.ua Operating at 260 °C and a reduced pressure of 100 mbar (without a carrier gas), this catalyst achieved a 74% selectivity towards lactide at a this compound conversion of 50-53%. kataliz.org.ua The catalyst demonstrated good stability, working for over 80 hours. kataliz.org.ua Studies comparing various titania-silica catalysts have found that most exhibit high lactide selectivity (88-92%) at conversions below 50%, with the catalytic activity being linked to the presence of tetrahedral TiO4 sites. acs.org This catalytic route offers a direct path from a lactate ester to the PLA monomer, avoiding the intermediate step of producing and purifying lactic acid. nih.gov

Applications of Methyl Lactate in Green Chemistry and Biorefinery

Methyl Lactate (B86563) as a Green Solvent in Chemical Processes

Derived from the esterification of lactic acid with methanol (B129727), methyl lactate (CH₃CH(OH)COOCH₃) is a biodegradable solvent sourced from renewable feedstocks like corn or sugar. biviture.com Its character as a clear, colorless liquid with a mild odor, coupled with low volatility and toxicity, makes it a safer alternative to conventional solvents such as toluene (B28343) or acetone. biviture.com These attributes align with the principles of green chemistry by enhancing workplace safety and minimizing the emission of volatile organic compounds (VOCs). biviture.combiviture.com In organic synthesis, this compound is effective in reactions like esterification, transesterification, and condensation. biviture.com Its polar nature allows for high solubility of many reagents and intermediates, proving useful in the pharmaceutical, polymer, and fine chemical sectors. biviture.com

The use of this compound as a green solvent extends to the fabrication of polymer membranes, offering a sustainable alternative to traditional, often toxic, solvents. Research has demonstrated its successful application in preparing membranes from cellulose (B213188) acetate (B1210297), a biopolymer derived from renewable sources. researchgate.net In one study, cellulose acetate membranes were created using this compound as the green solvent and 2-methyltetrahydrofuran (B130290) as a green co-solvent through a phase inversion process. researchgate.net The performance of these membranes in nanofiltration was notable, with rejection rates for rose bengal dye reaching up to 99.5% depending on the concentration of cellulose acetate in the casting solution. researchgate.net

Similarly, this compound has been effectively used to fabricate polyvinylidene fluoride (B91410) (PVDF) ultrafiltration membranes. rsc.org By employing a combination of non-solvent-induced and thermally-induced phase separation techniques, researchers produced PVDF membranes with a homogenous sponge-like structure. rsc.org These membranes exhibited excellent performance, including a high pure water flux of 135.7 L m⁻² h⁻¹ bar⁻¹ and a bovine serum albumin (BSA) retention rate exceeding 99.9%. rsc.org A significant advantage of using this compound was the superior mechanical properties of the resulting membranes, which showed an elongation at break of over 200%, a notable improvement compared to membranes prepared with conventional solvents. rsc.org The versatility of this compound allows for the creation of different membrane pore structures, such as sponge-like or finger-like, by adjusting the polymer type and concentration. researchgate.net

Table 1: Performance of Green Membranes Fabricated with this compound

PolymerApplicationKey Performance MetricValueSource
Cellulose AcetateNanofiltrationRose Bengal Rejection99.5% researchgate.net
Cellulose AcetateNanofiltrationMagnesium Sulfate Rejection97% researchgate.net
PVDFUltrafiltrationPure Water Flux135.7 L m⁻² h⁻¹ bar⁻¹ rsc.org
PVDFUltrafiltrationBSA Retention>99.9% rsc.org
PVDFMechanical PropertyElongation at Break>200% rsc.org

The environmental credentials of a solvent can be quantified using green chemistry metrics, which assess factors like waste generation, energy consumption, and toxicity. nih.govrsc.org While a specific, comprehensive life cycle assessment of this compound using tools like the Environmental Assessment Tool for Organic Syntheses (EATOS) was not found in the provided search results, its properties align well with the criteria for a green solvent. nih.govrsc.org

Key green metrics include the E-Factor (Environmental Factor), which measures the mass ratio of waste to the desired product, and Process Mass Intensity (PMI), which considers all materials used in a process. nih.gov Solvents contribute significantly to the E-Factor in many chemical processes. ingentaconnect.com The use of this compound, a bio-based and biodegradable solvent, can lead to a more favorable E-Factor compared to petrochemical-based solvents. biviture.comingentaconnect.com Its key environmental advantages include:

Renewable Feedstock : It is produced from lactic acid, which is typically sourced from the fermentation of carbohydrates. biviture.com

Biodegradability : this compound is readily biodegradable, with studies showing over 90% degradation in standard tests (OECD 301C). biviture.com

Low Toxicity and Safety : It is considered a low-risk solvent with low aquatic toxicity, which reduces its potential environmental impact if released. biviture.combiviture.com Its low volatility and high flash point (49°C) also contribute to a safer working environment. biviture.combiviture.com

Recyclability : The solvent can be recovered and reused, which minimizes waste and operational costs, adhering to the green chemistry principle of waste prevention. biviture.com

This compound as a Platform Chemical in Biorefineries

In the context of a biorefinery, which aims to convert biomass into a range of valuable products, this compound serves as a key platform chemical. nih.govlsbu.ac.uk It acts as an intermediate building block for synthesizing a variety of other useful compounds, moving away from a reliance on fossil fuels. nih.govgoogle.com

The production of this compound can be seamlessly integrated into biorefinery operations. Lignocellulosic biomass, composed of cellulose, hemicellulose, and lignin (B12514952), is the primary feedstock for modern biorefineries. nih.gov Through processes like organosolv fractionation, the hemicellulose and lignin can be separated from the cellulose. acs.org The resulting sugar streams, rich in both hexoses (from cellulose) and pentoses (from hemicellulose), can then be catalytically converted into this compound. acs.orgaston.ac.uk This direct valorization of biomass-derived sugars is a cornerstone of an integrated biorefinery, creating value from components that might otherwise be underutilized. aston.ac.uknih.gov Furthermore, this compound production can be part of a circular economy model; for instance, the chemical recycling of polylactic acid (PLA) through methanolysis yields this compound, which can then be used as a green solvent or a precursor for other chemicals. lsbu.ac.ukmdpi.com

Significant research has focused on the efficient conversion of underutilized sugars from biomass, particularly from hemicellulose, into this compound. acs.orgaston.ac.uk Hemicellulose is a plentiful feedstock, but its complex mixture of five-carbon (pentose) and six-carbon (hexose) sugars presents a challenge for valorization. aston.ac.uk

Recent studies have shown that tin-functionalized zeolites, such as Sn-β and Sn-USY, are highly effective catalysts for this transformation. acs.orgaston.ac.uknih.gov These catalysts facilitate a series of reactions, including retro-aldol cleavage and condensation, that can convert a wide variety of sugars into a narrow range of valuable products, primarily this compound. aston.ac.uknih.gov Research using various monosaccharides found in hemicellulose demonstrated the effectiveness of this approach.

In one study, the conversion of different sugars was tested in a methanol medium at 150°C using [K]Sn-USY and [K]Sn-β catalysts. acs.org The results showed that this compound was the main product in all cases, with varying yields depending on the starting sugar and catalyst used. acs.org The presence of a small amount of water (4 wt%) was found to enhance the conversion of pentose (B10789219) sugars by promoting the aldol (B89426) condensation of smaller sugar intermediates. acs.org

Table 2: Catalytic Conversion of Hemicellulose Sugars to this compound Reaction Conditions: 150 °C, 13 bar, Methanol solvent. Data extracted from graphical representations in source acs.org. Yields are approximate.

Starting SugarCatalystThis compound (MLA) Yield (%)Source
Glucose (C6)[K]Sn-USY~60% acs.org
Glucose (C6)[K]Sn-β~65% acs.org
Mannose (C6)[K]Sn-USY~55% acs.org
Mannose (C6)[K]Sn-β~60% acs.org
Xylose (C5)[K]Sn-USY~25% acs.org
Xylose (C5)[K]Sn-β~30% acs.org
Arabinose (C5)[K]Sn-USY~20% acs.org
Arabinose (C5)[K]Sn-β~25% acs.org

This catalytic system was also successfully applied to a real hemicellulose hydrolysate obtained from Scots pine, confirming its potential for industrial application within a biorefinery. aston.ac.uknih.gov

This compound as a Precursor for Value-Added Chemicals and Polymers

This compound is a versatile precursor for a range of commercially important chemicals and polymers. google.comjxzd-chem.com Its role as a building block is critical for producing both biodegradable plastics and other industrial chemicals. jxzd-chem.comgoogle.com

One of the most significant applications is in the production of polylactic acid (PLA), a leading biodegradable polymer used in packaging, medical implants, and 3D printing. nih.govjxzd-chem.com this compound can be converted to lactide, the monomer used for PLA synthesis, creating a pathway for chemical recycling and a circular economy for this bioplastic. lsbu.ac.ukmdpi.com

Beyond PLA, this compound serves as a starting material for several other value-added products:

1,2-Propanediol (Propylene Glycol) : This compound, a monomer used in the production of polyurethanes, can be obtained through the hydrogenation of this compound. nih.govlsbu.ac.uk

Acrylics : this compound can be used to manufacture methyl acrylate (B77674), a key monomer for producing acrylate polymers, acrylic acid, and other acrylate esters. google.com

(Meth)acrylic Polymers : The secondary hydroxyl group on this compound can be chemically modified to introduce acrylic or methacrylic functionality. nih.gov For example, this compound can be reacted with methacrylic anhydride (B1165640) to produce this compound methacrylate (B99206) (MeLM). nih.govacs.org This monomer, along with others derived from different lactate esters, has been used in advanced applications like digital light processing (DLP) 3D printing. nih.govacs.org

This flexibility solidifies this compound's position as a valuable platform chemical, enabling the transition from petrochemical feedstocks to renewable, bio-based alternatives for a wide array of materials and chemicals. acs.org

Polymerization of this compound to Polylactic Acid (PLA)

Polylactic acid (PLA) is a leading biodegradable and biocompatible thermoplastic polyester (B1180765), with applications ranging from packaging to biomedical devices. nih.govresearchgate.netillinois.edu While PLA is a polymer of lactic acid, the direct polymerization of this compound is not the primary route to high-molecular-weight PLA. Instead, this compound serves as a crucial intermediate in the main industrial production pathway, which involves its conversion to lactide, a cyclic diester of lactic acid. nih.govillinois.edukataliz.org.uaresearchgate.net

The most prevalent method for synthesizing high-molecular-weight PLA is the ring-opening polymerization (ROP) of lactide. researchgate.netnih.govmdpi.com This process begins with the conversion of lactic acid or its esters, like this compound, into lactide. kataliz.org.uaresearchgate.net The vapor-phase condensation of this compound over solid catalysts is a researched alternative to traditional methods that start from lactic acid. kataliz.org.uaresearchgate.net For instance, studies have shown that using a TiO2/SiO2 catalyst allows for the vapor-phase conversion of this compound into lactide. kataliz.org.uaresearchgate.net At a temperature of 260°C and a pressure of 100 mbar, this catalytic system can achieve a 50-53% conversion of this compound with a 74% selectivity towards lactide. kataliz.org.uaresearchgate.net

Once lactide is synthesized, it undergoes ROP, a process that can be initiated by various metal-based catalysts, such as tin(II) octoate, or through organocatalysis. researchgate.netillinois.edunih.gov ROP is advantageous as it is not a condensation reaction, meaning no water is produced that could otherwise limit the achievable molecular weight through hydrolysis. illinois.eduresearchgate.net This method allows for the production of high-molecular-weight PLA suitable for demanding applications. researchgate.net

Another, less common, route is the direct condensation polymerization of lactic acid. nih.govresearchgate.net In this context, this compound can be hydrolyzed to produce the high-purity lactic acid required for this process. acs.orgresearchgate.net However, the continuous removal of water byproduct is a significant challenge in achieving high molecular weights via this method. researchgate.net

Conversely, the chemical recycling of PLA back into this compound represents a key aspect of a circular economy for this bioplastic. acs.orgnih.gov This process, known as alcoholysis or transesterification, involves the degradation of PLA using an alcohol, such as methanol, in the presence of a catalyst. nih.govacs.orgnih.gov Various catalysts, including zinc(II) and tin(II) compounds, have been shown to effectively depolymerize PLA into this compound under relatively mild conditions. acs.orgbath.ac.ukbirmingham.ac.uk This recycled this compound can then be purified and reused as a green solvent or as a feedstock for producing lactide and, subsequently, new PLA. acs.orgnih.gov

Table 1: Research Findings on the Role of this compound in PLA Synthesis and Recycling
ProcessReactant(s)Product(s)Catalyst/ConditionsKey FindingsReference
Lactide SynthesisThis compoundLactide, MethanolVapor-phase condensation over TiO2/SiO2 catalyst at 260°C and 100 mbar.Achieved 74% selectivity towards lactide at 50-53% this compound conversion. kataliz.org.uaresearchgate.net
Ring-Opening Polymerization (ROP)LactidePolylactic Acid (PLA)Various metal catalysts (e.g., Sn(Oct)2) or organocatalysts. Mechanochemical methods (ball milling) are also explored.ROP is the most widespread industrial route for high-molecular-weight PLA. It is thermodynamically driven by ring strain relief. researchgate.netillinois.edunih.gov
PLA Methanolysis (Chemical Recycling)Polylactic Acid (PLA), MethanolThis compoundZn(II) complexes, Zn(OAc)2, Mg(OAc)2, TBD, DMAP. Temperatures range from 40°C to 130°C.An effective method for chemical recycling of PLA. Zn(OAc)2 coupled with TBD showed high reactivity. Reaction can be modeled as a two-step reversible process. acs.orgnih.govbirmingham.ac.ukresearchgate.net
PLA HydrolysisThis compound, WaterLactic Acid, MethanolAutocatalytic (lactic acid acts as catalyst). Performed in continuously stirred tank reactors (CSTRs).A method to produce high-purity lactic acid from this compound, which can then be used for direct polycondensation. acs.orgresearchgate.net

Production of Other Derivatives from this compound

This compound's chemical structure, featuring both an ester and a hydroxyl group, makes it a versatile precursor for a variety of valuable chemical derivatives in a biorefinery context. tandfonline.com

Acrylic Acid and Methyl Acrylate: One of the most studied conversions is the catalytic dehydration of this compound to produce acrylic acid and methyl acrylate, which are major commodity chemicals. researchgate.netabo.fibohrium.com This transformation provides a bio-based route to acrylates, which are currently produced primarily from fossil fuels. bohrium.com The reaction is typically carried out in the vapor phase over solid catalysts. Various phosphate-based catalysts, such as calcium phosphate (B84403) (Ca3(PO4)2) and composites like Ca3(PO4)2–Ca2(P2O7), have demonstrated high efficiency. tandfonline.comresearchgate.netabo.fi For example, a Ca3(PO4)2 catalyst yielded 62% selectivity to acrylic acid at 75% this compound conversion at 400°C. tandfonline.comabo.fibohrium.com Modified zeolites have also been investigated for this conversion. oup.com

1,2-Propanediol (Propylene Glycol): this compound can be hydrogenated to produce 1,2-propanediol, a versatile chemical used in the production of unsaturated polyester resins, antifreeze, and as a non-toxic solvent. acs.orgmdpi.com This conversion is a key step in upgrading biomass-derived lactic acid to other useful C3 chemicals. The hydrogenation of ethyl lactate, a similar compound, to 1,2-propanediol has been demonstrated using Raney Co catalysts at 180°C and 3 MPa of H2 pressure. mdpi.com The hydrogenation of lactic acid itself to 1,2-propanediol is well-studied using ruthenium-based catalysts, suggesting a similar pathway is viable for this compound. nih.govnih.gov

Other Derivatives:

Lactic Acid: As mentioned previously, the straightforward hydrolysis of this compound regenerates lactic acid. acs.orgresearchgate.net This is often employed as a purification step in lactic acid production from fermentation broths, where crude lactic acid is first esterified to the more volatile this compound, distilled, and then hydrolyzed to yield pure lactic acid. acs.orgresearchgate.net

2,3-Pentanedione: Research has shown that under certain catalytic conditions, this compound can be converted to 2,3-pentanedione, a specialty chemical. osti.gov

Transesterification Products: The hydroxyl group of this compound can be esterified, or the methyl ester group can be transesterified with other alcohols to produce different lactate esters, which are valued as green solvents due to their low toxicity and biodegradability. acs.orgnih.gov

Table 2: Selected Chemical Derivatives from this compound
DerivativeReaction TypeCatalyst/ConditionsSignificanceReference
Acrylic Acid / Methyl AcrylateCatalytic DehydrationVapor phase over solid catalysts like Ca3(PO4)2, Ca3(PO4)2-Ca2(P2O7), modified zeolites. Temperatures from 375-425°C.Bio-based route to a high-volume monomer, replacing propylene-based production. tandfonline.comresearchgate.netabo.fibohrium.comoup.com
1,2-PropanediolHydrogenationRaney Co, Ru-based catalysts. Elevated temperature and H2 pressure.Production of a key platform chemical used in polymers and as a solvent. acs.orgmdpi.comnih.gov
Lactic AcidHydrolysisOften autocatalytic; performed in CSTRs.Used as a purification strategy to obtain high-purity lactic acid from fermentation products. acs.orgresearchgate.net
LactideIntramolecular Transesterification / CondensationVapor phase over TiO2/SiO2 at ~260°C.Key monomer for the production of high-molecular-weight PLA via ROP. acs.orgkataliz.org.uaresearchgate.net

Environmental and Sustainability Considerations in Methyl Lactate Research

Biodegradability and Low Toxicity Profile of Methyl Lactate (B86563)

Methyl lactate is widely regarded as a green solvent due to its inherent biodegradability and low toxicity, characteristics that stem from its natural origins. atamanchemicals.comjxzd-chem.com It is the methyl ester formed from lactic acid, which is often produced via the fermentation of renewable resources like corn or sugarcane, and methanol (B129727). atamanchemicals.combiviture.comesungroup.net

Biodegradability

The biodegradability of this compound is a key attribute that minimizes its environmental persistence. It is classified as readily biodegradable. atamanchemicals.comacemap.info Studies utilizing standardized tests, such as the OECD 301D (Closed Bottle Test), have demonstrated significant degradation. In one such test, this compound achieved 76% of its theoretical biochemical oxygen demand (BOD) within 28 days. nih.gov Another source indicates it surpasses 90% degradation in OECD 301C tests, confirming its rapid breakdown in the environment. biviture.com Upon hydrolysis, which can occur in the presence of water, acids, or bases, this compound breaks down into lactic acid and methanol, two naturally occurring and readily metabolized substances. atamanchemicals.com This rapid biodegradation minimizes concerns related to soil and water contamination, making it a suitable choice for applications in agriculture and open-environment uses. biviture.com

Low Toxicity Profile

The lactate ester group of compounds, including this compound, is generally considered to be of low toxicity. atamanchemicals.comjxzd-chem.comacemap.info This favorable toxicological profile enhances workplace safety and reduces risks to ecosystems. biviture.com Its low volatility and mild odor further contribute to safer handling conditions, particularly in enclosed spaces, by reducing worker exposure to volatile organic compounds (VOCs). biviture.com In aquatic toxicity tests, this compound has shown a relatively low impact. For instance, the EC50 (the concentration causing a response in 50% of the test population) for the water flea (Daphnia magna) over 48 hours was reported to be in the range of > 663 to < 847 mg/L. vigon.com Furthermore, with an estimated Bioconcentration Factor (BCF) of 3, the potential for this compound to accumulate in aquatic organisms is low. nih.gov

The following table summarizes key environmental data for this compound. Interactive Table: Environmental Profile of this compound

ParameterValue/ResultTest Method/SourceCitation
Biodegradability 76% of Theoretical BODOECD 301D (28 days) nih.gov
Biodegradability >90% degradationOECD 301C biviture.com
Aquatic Toxicity > 663 - < 847 mg/LEC50, Daphnia magna (48h) vigon.com
Bioconcentration 3 (estimated)Bioconcentration Factor (BCF) nih.gov
Atmospheric Half-life ~6 daysReaction with hydroxyl radicals nih.gov

Life Cycle Assessment (LCA) and Environmental Footprint of this compound Production and Utilization

Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction to processing, manufacturing, use, and disposal. For this compound, LCA studies often highlight its benefits, particularly when derived from renewable feedstocks and used as a replacement for conventional petrochemical solvents.

The production of this compound from bio-based sources like corn or sugar cane contributes to a lower carbon footprint compared to petroleum-derived alternatives. esungroup.net It is estimated that using this compound can reduce greenhouse gas (GHG) emissions by 50% to 70% compared to traditional solvents. biviture.com When the methanol used in its production is also sourced from bio-based origins, the carbon footprint of this compound can approach near-zero fossil carbon impact. biviture.com

LCA studies have also been conducted on the chemical recycling of polylactic acid (PLA) into lactate esters. One comparative LCA analyzed various end-of-life scenarios for PLA, including its conversion to lactic acid, this compound, and ethyl lactate, as well as incineration. researchgate.net The study found that chemical recycling routes that recover solvents and generate by-products can offer greater environmental benefits than incineration. researchgate.net Specifically, the alcoholysis of PLA to produce this compound was identified as an environmentally favorable valorization route. researchgate.netacs.orgmdpi.com

Contribution of this compound to the Circular Economy

This compound plays a significant role in the development of a circular economy, primarily through the chemical recycling of polylactic acid (PLA). acs.orgresearchgate.net PLA is a popular biodegradable and bio-based polymer used in packaging, disposable serviceware, and 3D printing. jxzd-chem.comnih.gov While compostable under industrial conditions, PLA does not readily degrade in all environments, such as seawater, making effective end-of-life management crucial to prevent plastic pollution. acs.org

Chemical recycling offers a solution by breaking the polymer down into its constituent monomers or other valuable chemicals. The alcoholysis (specifically methanolysis) of PLA is a process that efficiently depolymerizes the plastic to produce this compound. acs.orgmdpi.comnih.gov This process can be catalyzed under relatively mild conditions using various catalysts, including zinc-based complexes. acs.orgresearchgate.netmaximpactblog.com

This recycling pathway creates multiple opportunities within a circular model:

Open-Loop Recycling: The produced this compound is a high-value product in its own right. mdpi.com It is considered a green solvent and can be sold for use in a wide range of industries, including pharmaceuticals, agrochemicals, and coatings, thereby turning plastic waste into a valuable resource. jxzd-chem.combiviture.commaximpactblog.com

Closed-Loop Recycling: The this compound generated from PLA degradation can be converted back into lactide, the precursor monomer for producing new, virgin-quality PLA. acs.orgmdpi.com This closes the loop on PLA production, reducing the need for virgin feedstocks derived from crops and creating a more sustainable, circular polymer economy. acs.org

Research has demonstrated high yields and selectivities in the conversion of post-consumer PLA waste—including disposable cups and 3D printer scraps—into this compound. acs.orgnih.gov By providing a viable method to chemically recycle PLA, this compound production helps divert plastic waste from landfills and incineration, reduces reliance on fossil fuels, and adds economic value to the polymer supply chain. mdpi.com

Interactive Table: PLA to this compound Conversion

Catalyst SystemTemperature (°C)Time (h)PLA Conversion (%)This compound Yield (%)Citation
Ethylenediamine (B42938) Zn(II) complex1104~100>94 acs.orgnih.gov
Zinc Acetate (B1210297) (Zn(OAc)₂)1301100~81 mdpi.com
Zr(IV) salalen complex2524-75 acs.org
H₂SO₄150-190278- acs.org

Future Research Directions and Perspectives

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The economic viability of methyl lactate (B86563) production is heavily reliant on the performance of catalytic systems. While significant progress has been made, future research will focus on developing catalysts with superior activity, selectivity, and stability.

One promising area of investigation is the use of dual-catalyst systems. For instance, combining a Lewis acid like zinc acetate (B1210297) (Zn(OAc)₂) with an organocatalyst such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has demonstrated enhanced reactivity in the methanolysis of polylactic acid (PLA) to methyl lactate. mdpi.com Future work will likely explore other synergistic catalyst pairings to further increase reaction rates and yields, making the chemical recycling of PLA more economically attractive. mdpi.com

Heterogeneous catalysts, particularly those based on zeolites, are another critical research focus. Tin-functionalized zeolites, such as Sn-Beta and Sn-USY, have shown outstanding activity and selectivity in converting various sugars, including complex mixtures from hemicellulose, into this compound. nih.gov Research is ongoing to optimize the properties of these catalysts, such as pore size and acidity, to control product distribution and improve efficiency. nih.govnih.gov The development of catalysts like reaction-induced thermally stabilized TS-1 zeolite, which can be recycled multiple times without regeneration, points towards a new direction for industrial-scale biomass conversion. rsc.org

Additionally, research into novel metal-based catalysts continues to yield promising results. Gold-copper nanoparticles supported on Sn-Beta zeolite (Au-CuO/Sn-Beta) have been effective in the oxidation of glycerol (B35011) to this compound. mdpi.com Further studies are needed to understand the synergistic effects between the different metal components and the support to optimize catalyst design for higher yields. mdpi.com

Table 1: Comparison of Catalytic Systems for this compound Production

Catalyst System Feedstock Key Findings Reference
Zinc Acetate (Zn(OAc)₂) & TBD Polylactic Acid (PLA) Dual-catalyst system shows enhanced reactivity compared to individual catalysts. mdpi.com mdpi.com
Sn-Beta Zeolite Sugars (Glucose, Hemicellulose) High activity and selectivity in converting complex sugar mixtures to this compound. nih.govnih.gov nih.govnih.gov
Au-CuO/Sn-Beta Glycerol Achieved a 59% yield of this compound from glycerol under optimized conditions. mdpi.com mdpi.com

Integration of this compound Production into Advanced Biorefinery Concepts

The integration of this compound production into biorefineries is a key strategy for valorizing biomass and creating a more sustainable chemical industry. Future research will focus on optimizing the conversion of various biomass feedstocks and integrating these processes into existing biorefinery infrastructures.

A significant research thrust is the direct conversion of sugars and carbohydrates, which are primary products of biomass processing, into this compound. researchgate.net This approach bypasses the need for fermentation to produce lactic acid first, potentially leading to more cost-effective and efficient processes. google.com The use of catalysts that can handle complex sugar mixtures derived from hemicellulose is a critical area of investigation, as this would enable the utilization of non-food biomass. nih.gov

Glycerol, a major byproduct of biodiesel production, is another important feedstock for this compound synthesis within a biorefinery context. mdpi.com Developing efficient catalytic routes to convert crude glycerol into this compound would add significant value to the biodiesel industry and contribute to a circular economy. mdpi.com

Furthermore, the chemical recycling of PLA back to this compound is a cornerstone of a circular economy for this bioplastic. mdpi.com Research into scalable and robust catalytic systems for PLA methanolysis is essential for closing the loop on PLA production and consumption. mdpi.com The ability to convert end-of-life PLA products into a valuable chemical feedstock like this compound enhances the sustainability profile of this important biopolymer. lsbu.ac.uk

Challenges that need to be addressed include improving the tolerance of catalysts to impurities present in real biomass streams and developing efficient separation and purification processes for the final product. researchgate.net

Exploration of New Applications and Derivatives of this compound

This compound's favorable properties, including its biodegradability and low toxicity, make it an attractive candidate for a wide range of applications. chemimpex.compersistencemarketresearch.com Future research will aim to expand its use as a green solvent and as a platform chemical for the synthesis of new derivatives.

As a solvent, this compound is already used in coatings, inks, and cleaning products. chemimpex.combiviture.com Ongoing research is exploring its potential in more specialized applications, such as in the pharmaceutical industry as a solvent for drug formulation and as a carrier for active ingredients. chemimpex.comresearchgate.net Its use in agriculture as a carrier solvent in biopesticides and herbicide formulations is another emerging area. biviture.com

The conversion of this compound into other high-value chemicals is a particularly promising research direction. It can be hydrogenated to produce propylene glycol, a key monomer for polyurethane production. nih.govacs.org Additionally, there is potential to convert this compound back to lactide, which can then be used to produce virgin PLA, creating a closed-loop recycling system. nih.gov The development of efficient catalytic processes for these transformations will be crucial for diversifying the product portfolio derived from this compound.

Advanced Computational Approaches for Predictive Modeling of this compound Systems

Computational modeling is becoming an indispensable tool for accelerating research and development in the field of this compound. Future work in this area will focus on developing more accurate and predictive models for catalyst design, reaction kinetics, and process optimization.

Density Functional Theory (DFT) is being used to study the conformational properties of this compound and its interactions with solvents and catalysts at the molecular level. researchgate.netnih.govcore.ac.uk These studies provide fundamental insights into the structure-activity relationships of catalysts and can guide the design of new catalytic materials with improved performance. researchgate.netnih.gov For example, DFT calculations can help to understand the intramolecular and intermolecular hydrogen bonding that governs the behavior of this compound in different environments. nih.gov

Kinetic modeling is another critical area of computational research. Detailed kinetic models are being developed to describe the complex reaction networks involved in the conversion of feedstocks like PLA and sugars into this compound. mdpi.comlsbu.ac.uk These models are essential for reactor design, process optimization, and scaling up production. lsbu.ac.uk By fitting experimental data to kinetic models, researchers can determine key parameters such as activation energies and reaction rate constants, which are crucial for predicting reactor performance under different operating conditions. mdpi.com

Molecular dynamics (MD) simulations are also being employed to study the medium- and large-range effects of this compound in pure and mixed fluids, providing valuable information on its structural and dynamic properties. researchgate.netnih.gov

Standardization of Analytical Methods for Industrial and Research Applications

Reliable and accurate analytical methods are essential for quality control, process monitoring, and research in the field of this compound. While several methods are currently in use, there is a need for greater standardization to ensure consistency and comparability of data across different laboratories and industrial settings.

Gas chromatography (GC) coupled with a flame ionization detector (FID) is a widely used technique for the quantitative analysis of this compound. mdpi.comacs.orgnih.gov However, the specific parameters of the GC method, such as the type of column, temperature program, and carrier gas, can vary, leading to potential discrepancies in results. Future efforts should focus on developing and validating standardized GC methods for the analysis of this compound in various matrices.

High-performance liquid chromatography (HPLC) is another important analytical tool, particularly for the simultaneous determination of lactic acid and this compound. spkx.net.cn The development of robust and reproducible HPLC methods is crucial for monitoring the esterification of lactic acid and other related reactions. spkx.net.cn

Nuclear magnetic resonance (NMR) spectroscopy is a powerful technique for determining the concentration of this compound and intermediates in reaction mixtures. mdpi.comnih.gov While NMR provides detailed structural information, its quantitative accuracy can be influenced by experimental parameters. Establishing standardized protocols for quantitative NMR analysis would be beneficial for the research community.

In addition to standardizing existing methods, there is also a need to explore new and improved analytical techniques. For example, chiral chromatography methods are necessary for the separation and quantification of the D and L isomers of this compound, which is important for applications in the pharmaceutical and food industries. google.com

Table 2: Chemical Compounds Mentioned

Compound Name
1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)
4-(dimethylamino)pyridine (DMAP)
Acetaldehyde
Acetone
Acrylic acid
Chloroform
Dihydroxyacetone
Ethyl lactate
Fructose (B13574)
Furfural
Glyceraldehyde
Glycerol
Glycolaldehyde
Lactic acid
Lactide
Magnesium acetate (Mg(OAc)₂)
Methanol (B129727)
This compound
Polylactic acid (PLA)
Propylene glycol
Propyl lactate
Pyruvic acid
Tetrahydrofuran (THF)
Toluene (B28343)

Q & A

Q. How can NMR spectroscopy be used to identify and quantify methyl lactate in complex mixtures?

  • Methodological Answer: this compound's methyl group resonates at 1.33 ppm in 1H^1H-NMR spectra, allowing identification in mixtures. Quantification involves spectral referencing (e.g., using DSS or TSP), baseline correction, and integration of the methyl peak. Advanced workflows employ software like MestReNova for phase adjustment and binning (e.g., 0.005 ppm regions). For dynamic quantification in biological systems, temporal resolution (e.g., 200-s intervals) and macromolecular modeling are critical to isolate lactate signals .

Q. What factors influence the yield of this compound during carbohydrate conversion processes?

  • Methodological Answer: Yield optimization depends on catalyst selection (e.g., Lewis acids), reaction temperature, and feedstock (e.g., algal residues). Carbon-based yields are influenced by reaction time and solvent systems. Experimental designs should include control of byproduct formation (e.g., methyl levulinate) via GC-MS or HPLC validation. Literature precedents for similar substrates (e.g., glucose) guide parameter selection .

Advanced Research Questions

Q. What computational methods are suitable for modeling the physicochemical properties of this compound?

  • Methodological Answer: Density Functional Theory (DFT) and molecular dynamics (MD) simulations predict hydrogen bonding networks and phase behavior (e.g., pressure-volume-temperature relationships). Forcefields must be validated against experimental viscosity and density data. Monte Carlo/Gibbs ensemble simulations model phase equilibria in absence of empirical data. Software like GROMACS or LAMMPS is used for trajectory analysis .

Q. How can MRS techniques like MEGA-PRESS be optimized for dynamic lactate quantification in biological systems?

  • Methodological Answer: MEGA-PRESS applies frequency-selective pulses (e.g., 4.1 ppm for lactate methine) to suppress macromolecular interference. Temporal resolution requires segmented acquisitions (e.g., 40-min scans divided into 12 intervals). Signal normalization uses unsuppressed water peaks, and metabolite quantification employs Gaussian doublet fitting. Validation via phantom studies ensures accuracy under hypoxia/normoxia transitions .

Q. What experimental approaches are used to investigate this compound's role in cellular metabolic pathways?

  • Methodological Answer: THP-1 or cancer cell lines are treated with metabolic modulators (e.g., dichloroacetate or LPS) to perturb glycolysis. Lactate levels are measured via enzymatic assays or 13C^13C-NMR tracing of [2,3 [2,3-13C2]^13C_2]-glucose. Pathway analysis tools (e.g., GeneMANIA) map interactions between lactate production and inflammatory signaling (e.g., TLR-4/Warburg effect) .

Q. How do enzyme-catalyzed reactions involving this compound differ from non-catalyzed reactions in terms of transition state stabilization?

  • Methodological Answer: Enzymes like lactate dehydrogenase stabilize transition states (TS) via hydrogen bonding and electrostatic interactions. Hybrid QM/MM simulations reveal TS stabilization energies (e.g., 15–20 kcal/mol reduction vs. aqueous reactions). Kinetic isotope effects and mutagenesis (e.g., single-atom mutations in xylanases) validate computational TS models .

Q. What validation strategies ensure accuracy when quantifying this compound using 2D NMR methods like HSQC?

  • Methodological Answer: 1H^1H-13C^13C HSQC integrates cross-peak volumes against gravimetric standards or 13C^13C-NMR reference data. Calibration curves account for relaxation effects (T1_1/T2_2). Error analysis compares HSQC results with orthogonal methods (e.g., LC-MS), with coefficients of variation <5% deemed acceptable .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.